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Overview
Description
N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide: is a synthetic organic compound characterized by its anthraquinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide typically involves the reaction of anthraquinone derivatives with benzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its anthraquinone core. It can be used to study cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide involves its interaction with specific molecular targets. The anthraquinone core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
- N,N’-(4-Hydroxy-9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide
- Disodium 3,3′-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(2,4,6-trimethylbenzenesulfonate)
Comparison: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide is unique due to its specific substitution pattern on the anthraquinone core. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
2987-68-0 |
---|---|
Molecular Formula |
C28H18N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-benzamido-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C28H18N2O4/c31-25-19-13-7-8-14-20(19)26(32)24-22(30-28(34)18-11-5-2-6-12-18)16-15-21(23(24)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) |
InChI Key |
SMYVNUCSIRQQNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
2987-68-0 | |
Origin of Product |
United States |
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